molecular formula C39H35NO5 B13681610 (S)-2-(Fmoc-amino)-5-(trityloxy)pentanoic Acid

(S)-2-(Fmoc-amino)-5-(trityloxy)pentanoic Acid

Cat. No.: B13681610
M. Wt: 597.7 g/mol
InChI Key: FSMTUCIZHOCBNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(Fmoc-amino)-5-(trityloxy)pentanoic Acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protected amino group and a trityloxy group. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a protective group for the amino function, preventing unwanted reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Fmoc-amino)-5-(trityloxy)pentanoic Acid typically involves the protection of the amino group with the Fmoc group and the hydroxyl group with the trityloxy group. The process generally starts with the amino acid precursor, which undergoes a series of protection and deprotection steps. Common reagents used in these steps include fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) for the Fmoc protection and trityl chloride for the trityloxy protection .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Fmoc-amino)-5-(trityloxy)pentanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although the Fmoc and trityloxy groups provide some protection against harsh oxidative environments.

    Reduction: Reduction reactions can be performed, particularly after deprotection of the Fmoc and trityloxy groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the protected amino group.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Oxidizing agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Ammonia (NH3), primary amines (RNH2)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Fmoc group typically yields the free amino acid, which can then participate in further reactions to form peptides or other derivatives .

Scientific Research Applications

(S)-2-(Fmoc-amino)-5-(trityloxy)pentanoic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-(Fmoc-amino)-5-(trityloxy)pentanoic Acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group, which can then participate in further reactions to form the desired peptide or protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(Fmoc-amino)-5-(trityloxy)pentanoic Acid is unique due to the presence of both Fmoc and trityloxy protective groups. This dual protection allows for selective deprotection and functionalization, making it a versatile building block in complex peptide synthesis.

Properties

Molecular Formula

C39H35NO5

Molecular Weight

597.7 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-trityloxypentanoic acid

InChI

InChI=1S/C39H35NO5/c41-37(42)36(40-38(43)44-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35)25-14-26-45-39(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30/h1-13,15-24,35-36H,14,25-27H2,(H,40,43)(H,41,42)

InChI Key

FSMTUCIZHOCBNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

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